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Compound of Interest

Compound Name:
1-(2-Ethoxy-4-

fluorophenyl)ethanone

CAS No.: 51788-79-5

Cat. No.: B1454105

Get Quote

Application Note: Strategic Utilization of 1-(2-Ethoxy-4-fluorophenyl)ethanone in Medicinal

Chemistry

Executive Summary
1-(2-Ethoxy-4-fluorophenyl)ethanone (CAS: 51788-79-5) represents a "privileged scaffold" in

modern drug discovery, particularly within the kinase inhibitor and CNS-active small molecule

spaces. This acetophenone derivative combines two critical structural features:

The 2-Ethoxy Group: Provides steric bulk and lipophilicity, often crucial for filling hydrophobic

pockets in enzymes (e.g., MET, EGFR kinases) or improving blood-brain barrier (BBB)

permeability.

The 4-Fluoro Substituent: Modulates metabolic stability (blocking para-oxidation) and tunes

the electronic properties of the phenyl ring without introducing excessive steric hindrance.

This guide details the synthesis, handling, and downstream application of this intermediate,

focusing on its conversion into bioactive aminothiazoles and chalcones.
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Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Property Specification

Chemical Name 1-(2-Ethoxy-4-fluorophenyl)ethanone

CAS Number 51788-79-5

Molecular Formula C₁₀H₁₁FO₂

Molecular Weight 182.19 g/mol

Appearance
White to off-white crystalline solid or oil

(depending on purity)

Solubility
Soluble in DCM, EtOAc, MeOH; Insoluble in

water

Key Reactivity -Bromination, Aldol Condensation, Reductive

Amination

Synthetic Protocols
Protocol A: Synthesis of 1-(2-Ethoxy-4-
fluorophenyl)ethanone
Rationale: Commercially available 1-(4-fluoro-2-hydroxyphenyl)ethanone is the most reliable

starting material. Direct Friedel-Crafts acetylation of 3-fluorophenetole often yields inseparable

regioisomers.

Reagents:

1-(4-Fluoro-2-hydroxyphenyl)ethanone (CAS: 1481-27-2)[1]

Ethyl Iodide (EtI) or Diethyl Sulfate

Potassium Carbonate (K₂CO₃)

Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Procedure:
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Charge: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(4-fluoro-2-

hydroxyphenyl)ethanone (1.0 eq) in DMF (5 mL/g).

Base Addition: Add K₂CO₃ (1.5 eq) in a single portion. The suspension may turn

yellow/orange due to phenoxide formation.

Alkylation: Add Ethyl Iodide (1.2 eq) dropwise via syringe.

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1). The

starting phenol (lower R_f) should disappear.

Workup: Pour the reaction mixture into ice-cold water. Extract with Ethyl Acetate (3x).[2]

Wash combined organics with brine to remove DMF.

Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (0-

10% EtOAc in Hexanes).

Yield Expectation: 85–95%.[3]

Protocol B: -Bromination (The Gateway Reaction)
Rationale: Converting the ketone to an

-bromo ketone is the necessary activation step for heterocycle synthesis. Caution:

-bromo ketones are potent lachrymators.

Reagents:

1-(2-Ethoxy-4-fluorophenyl)ethanone (Product of Protocol A)

Copper(II) Bromide (CuBr₂) OR N-Bromosuccinimide (NBS) with p-TsOH

Solvent: Ethyl Acetate/Chloroform (1:1)

Step-by-Step Procedure (CuBr₂ Method - Higher Selectivity):

Dissolution: Dissolve the ketone (1.0 eq) in EtOAc/CHCl₃ (10 mL/g).
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Bromination: Add CuBr₂ (2.0 eq) finely powdered.

Reflux: Heat to reflux vigorously. The green CuBr₂ will slowly turn to white CuBr as the

reaction proceeds.

Monitoring: Reaction typically takes 2–4 hours. Monitor by TLC.[3]

Filtration: Cool to room temperature. Filter off the copper salts through a Celite pad.

Isolation: Concentrate the filtrate. The crude 2-bromo-1-(2-ethoxy-4-
fluorophenyl)ethanone is often pure enough for the next step.

Stability Note: Use immediately or store at -20°C under Argon.

Protocol C: Hantzsch Thiazole Synthesis (Kinase
Inhibitor Core)
Rationale: This reaction constructs the 2-aminothiazole scaffold found in drugs like Dasatinib or

Dabrafenib derivatives.

Reagents:

-Bromo intermediate (from Protocol B)

Thiourea (for primary amines) or N-substituted Thioamide

Solvent: Ethanol (EtOH)

Step-by-Step Procedure:

Mixing: In a reaction vial, suspend the

-bromo ketone (1.0 eq) and Thiourea (1.1 eq) in Ethanol.

Cyclization: Heat to reflux for 1–2 hours. The solid will dissolve, followed by the precipitation

of the thiazole hydrobromide salt.

Neutralization: Cool the mixture. If a precipitate forms, filter it (this is the HBr salt). If not,

concentrate and neutralize with saturated NaHCO₃.
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Isolation: Extract with DCM or filter the free base solid.

Result: 4-(2-ethoxy-4-fluorophenyl)thiazol-2-amine.

Visual Workflows
Figure 1: Synthetic Pathway & Logic Flow
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Caption: Step-wise conversion of the hydroxyphenol precursor to the bioactive aminothiazole

scaffold.

Figure 2: Mechanistic Insight (Hantzsch Reaction)
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Caption: Mechanism of the Hantzsch thiazole synthesis, the primary pharmaceutical application

of this intermediate.

Troubleshooting & Expert Tips
Regioselectivity in Bromination:

Issue: Bromination occurring on the aromatic ring or the ethyl group.

Solution: Avoid using elemental bromine (

). Use CuBr₂ in EtOAc/CHCl₃ as described in Protocol B. This system is highly selective
for the alpha-carbonyl position due to the coordination mechanism with copper.

Purification of the Ethanone:

If the O-alkylation (Protocol A) yields a dark oil, wash the organic layer with 10% NaOH to

remove any unreacted phenol starting material before column chromatography.

Storage:

The 2-ethoxy group makes the ring electron-rich, increasing susceptibility to oxidation over

long periods. Store the intermediate under nitrogen at 4°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1454105?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

